molecular formula C13H10N2O3S2 B2582042 5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol CAS No. 341968-29-4

5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol

Cat. No.: B2582042
CAS No.: 341968-29-4
M. Wt: 306.35
InChI Key: MWPBAVZRZBVJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol is a synthetic organic compound that belongs to the class of pyrimidinols This compound is characterized by the presence of a phenylsulfonyl group, a propynylsulfanyl group, and a pyrimidinol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrimidinol Core: The pyrimidinol core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the pyrimidinol core using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the Propynylsulfanyl Group: The final step includes the thiolation of the intermediate compound with propargyl bromide under basic conditions to introduce the propynylsulfanyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and propynylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl and propynylsulfanyl groups could play a role in these interactions by providing specific binding affinities and reactivities.

Comparison with Similar Compounds

Similar Compounds

    5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidine: Lacks the hydroxyl group.

    5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinone: Contains a carbonyl group instead of a hydroxyl group.

    5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinamine: Contains an amino group instead of a hydroxyl group.

Uniqueness

5-(Phenylsulfonyl)-2-(2-propynylsulfanyl)-4-pyrimidinol is unique due to the presence of both the phenylsulfonyl and propynylsulfanyl groups, which can impart distinct chemical and biological properties. The hydroxyl group in the pyrimidinol core also contributes to its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

5-(benzenesulfonyl)-2-prop-2-ynylsulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S2/c1-2-8-19-13-14-9-11(12(16)15-13)20(17,18)10-6-4-3-5-7-10/h1,3-7,9H,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPBAVZRZBVJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.